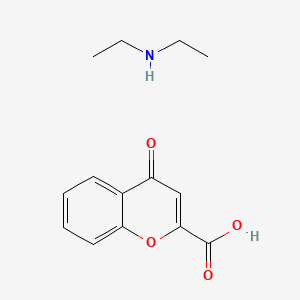
Chromocarb diethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromocarb diethylamine, also known as this compound, is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ophthalmic Applications
One of the primary applications of chromocarb diethylamine is in ophthalmology, particularly for protecting retinal tissue during surgical procedures. A study investigated its effectiveness in reducing lipoperoxidation—a process that can lead to cellular damage—following vitrectomy, a common eye surgery. In this study, this compound was administered orally at a dosage of 100 mg/kg/day for three weeks prior to surgery. The results indicated a significant reduction in malondialdehyde levels, a marker for oxidative stress, compared to control groups .
| Study Group | Treatment | Malondialdehyde Levels |
|---|---|---|
| Control | None | Baseline |
| Vitrectomy with BSS Plus | None | Elevated |
| Vitrectomy + Cyaninosides Chloride | 100 mg/kg/day | Reduced |
| Vitrectomy + this compound | 100 mg/kg/day | Significantly Reduced |
| Vitrectomy + N-Acetylcysteine | 200 mg/kg/day | Reduced |
Antioxidant Properties
This compound's antioxidant properties have been explored in various studies focusing on its protective effects against oxidative stress. In the context of surgical interventions, its ability to mitigate oxidative damage has been documented, suggesting its potential as a preoperative treatment to enhance recovery and reduce complications .
Case Study 1: Post-Vitrectomy Outcomes
In a controlled trial involving fifty adult pigmented rabbits, researchers assessed the impact of this compound on post-surgical outcomes. The study demonstrated that rabbits receiving the compound showed significantly lower levels of oxidative stress markers compared to those that did not receive any antioxidant treatment. This finding supports the hypothesis that this compound can be beneficial in managing oxidative damage during eye surgeries .
Case Study 2: Comparative Efficacy with Other Antioxidants
A comparative analysis was conducted between this compound and other antioxidants like N-acetylcysteine and cyaninosides chloride. The results indicated that while all treatments reduced malondialdehyde levels, this compound exhibited superior efficacy in protecting retinal tissues from oxidative damage during surgical procedures .
Eigenschaften
CAS-Nummer |
23915-80-2 |
|---|---|
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
N-ethylethanamine;4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H6O4.C4H11N/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8;1-3-5-4-2/h1-5H,(H,12,13);5H,3-4H2,1-2H3 |
InChI-Schlüssel |
BTDWBTIPKMIUHM-UHFFFAOYSA-N |
SMILES |
CCNCC.C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)O |
Kanonische SMILES |
CCNCC.C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)O |
Key on ui other cas no. |
23915-80-2 |
Synonyme |
Activadone Activadone Oftalmico Angioftal Angiophtal Campel chromocarb diethylamine Fludarene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















